Isopropylidenemalononitrile
Overview
Description
It is a colorless to light yellow liquid that is soluble in methanol and has a boiling point of 112°C . This compound is known for its reactivity and is used in various chemical synthesis processes.
Mechanism of Action
Target of Action
Isopropylidenemalononitrile is a chemical compound used in various organic reactions . .
Mode of Action
The mode of action of this compound is primarily through its involvement in chemical reactions. For instance, it participates in Michael reactions with cyanothioacetamide, cyclohexane-1,3-dione, and 4-hydroxycoumarin . The exact interaction of this compound with these compounds and the resulting changes are complex and depend on the specific reaction conditions.
Biochemical Pathways
It’s known to participate in the synthesis of various organic compounds , which could indirectly influence multiple biochemical pathways.
Result of Action
In the reaction of this compound with cyanoacetamide, only the dimerization product of the former, 2-amino-4,6,6-trimethylcyclohexa-2,4-diene-1,1,3-tricarbonitrile, was isolated . This indicates that this compound can undergo reactions to form complex structures, which could have various molecular and cellular effects.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors such as temperature, pH, and the presence of other chemicals. For instance, it’s recommended to be stored in an inert atmosphere at 2-8°C , indicating that its stability could be affected by exposure to air or temperatures outside this range.
Preparation Methods
Isopropylidenemalononitrile can be synthesized through several methods. One common synthetic route involves the reaction of malononitrile with acetone in the presence of a catalyst such as aluminum oxide. The reaction is typically carried out in chloroform at a temperature range of 20-25°C for about an hour . The reaction mixture is then filtered and concentrated to obtain the desired product.
Industrial production methods may involve similar reaction conditions but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Isopropylidenemalononitrile undergoes various types of chemical reactions, including:
Substitution Reactions: It can react with diazomethane to form pyrazoline derivatives, which can further decompose to yield cyclopropane derivatives.
Michael Addition Reactions: It can participate in Michael addition reactions with compounds like cyanothioacetamide, cyclohexane-1,3-dione, and 4-hydroxycoumarin to form various substituted products.
Common reagents used in these reactions include diazomethane, cyanothioacetamide, and cyclohexane-1,3-dione. The major products formed from these reactions are pyrazoline derivatives and substituted chromenes.
Scientific Research Applications
Isopropylidenemalononitrile has several applications in scientific research:
Comparison with Similar Compounds
Isopropylidenemalononitrile can be compared with other similar compounds such as:
Malononitrile: A simpler nitrile compound that is less reactive but serves as a precursor in the synthesis of this compound.
Cyclohexanone: Another compound that can undergo similar reactions but has different reactivity and applications.
4-Hydroxycoumarin: A compound that can participate in Michael addition reactions with this compound to form substituted chromenes.
This compound is unique due to its ability to form stable intermediates and its versatility in various chemical reactions.
Biological Activity
Isopropylidenemalononitrile (IMN), also known by its chemical formula C₇H₈N₂, is a member of the malononitrile family characterized by the presence of two cyano groups and a ketone functionality. This compound has gained attention in medicinal chemistry due to its potential biological activities, including antimicrobial and antitumor properties. This article explores the biological activity of IMN, synthesizing findings from various studies and presenting relevant data.
Chemical Structure and Properties
This compound is synthesized primarily through the Knoevenagel condensation reaction between malononitrile and acetone, typically catalyzed by aluminum oxide. The reaction pathway is illustrated below:
This synthesis highlights IMN's role as a versatile intermediate in organic synthesis, particularly in creating biologically active compounds.
Antimicrobial Properties
Research indicates that derivatives of this compound exhibit significant antimicrobial activity. For instance, compounds synthesized from IMN have shown effectiveness against various bacterial strains, suggesting that modifications to its structure can enhance its bioactivity. A study demonstrated that certain derivatives possess inhibitory effects on Gram-positive and Gram-negative bacteria, indicating potential application in developing new antimicrobial agents.
Antitumor Activity
IMN derivatives have also been investigated for their antitumor properties. Structural similarities to known anticancer agents suggest that IMN could serve as a lead compound in cancer therapy. In vitro studies have shown that specific derivatives can induce apoptosis in cancer cell lines, highlighting their potential as chemotherapeutic agents .
Case Studies
-
Study on Antimicrobial Activity :
- Objective : To evaluate the antimicrobial efficacy of IMN derivatives.
- Method : Disc diffusion method against various bacterial strains.
- Results : Some derivatives exhibited zones of inhibition comparable to standard antibiotics, suggesting their viability as alternative antimicrobial agents.
- Study on Antitumor Activity :
Comparison with Related Compounds
The following table compares this compound with other compounds in the malononitrile family regarding their structural features and biological activities:
Compound Name | Structure Features | Unique Aspects | Biological Activity |
---|---|---|---|
This compound | Two cyano groups, ketone functionality | Versatile intermediate in organic synthesis | Antimicrobial, antitumor |
Malononitrile | Two cyano groups | Simpler structure; lacks ketone functionality | Limited biological activity |
Ethyl Cyanoacetate | Cyano group and ester functionality | More stable; less reactive than IMN | Moderate antimicrobial |
Acetone Cyanoacetate | Cyano group and ketone functionality | Primarily used as a solvent | Minimal biological activity |
Properties
IUPAC Name |
2-propan-2-ylidenepropanedinitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2/c1-5(2)6(3-7)4-8/h1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVBHWAQBDJEGEO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C(C#N)C#N)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80336394 | |
Record name | Isopropylidenemalononitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80336394 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
106.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13166-10-4 | |
Record name | Isopropylidenemalononitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80336394 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Isopropylidenemalononitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mode of reactivity for Isopropylidenemalononitrile?
A1: this compound acts as a strong electrophile, readily participating in reactions with nucleophiles. The electron-withdrawing nature of the two nitrile groups conjugated to the alkene significantly enhances its electrophilicity. This is exemplified by its participation in:
- Phospha-Michael Additions: this compound reacts readily with secondary phosphine oxides, even under mild conditions, demonstrating its potent electrophilicity in phospha-Michael additions. []
- Cycloaddition Reactions: It readily undergoes [4+2] cycloadditions (Diels-Alder reactions) with electron-rich dienes like 1,4-bis(dimethylamino)-1,3-butadiene. The reaction mechanism can involve electron transfer processes, particularly with dienes possessing low oxidation potentials. [] It also participates in [2+2] photocycloadditions with cyclohex-2-enones under UV irradiation. []
Q2: How does the structure of this compound influence its reactivity in cycloaddition reactions?
A2: Research suggests that this compound exhibits regioselectivity in cycloadditions, influenced by the substituents on the reacting diene or alkene.
- Photocycloadditions: The reaction outcome in photocycloadditions with cyclohex-2-enones can be influenced by the substituents on both the this compound and the cyclohexenone, impacting the regioselectivity and leading to different isomeric products. []
Q3: What are the potential applications of this compound in organic synthesis?
A3: this compound serves as a versatile building block for synthesizing various heterocyclic compounds:
- Synthesis of 1,2,4-Oxadiazoles and Δ2-Isoxazolines: It reacts with mesitonitrile oxide, yielding both mono- and bis-1,2,4-oxadiazole derivatives along with Δ2-isoxazolines, demonstrating its utility in constructing these heterocyclic systems. []
- Construction of Pyridine Derivatives: this compound can be utilized in multi-step synthetic routes to access diversely substituted 1,4-dihydropyridine-3,5-dicarbonitriles. [, ]
- Formation of Fused 2-Aminopyrans: It can be employed as a precursor in the synthesis of fused 2-aminopyran systems via a sequence of reactions. [, ]
Q4: What is known about the dimerization of this compound?
A4: this compound is prone to dimerization under certain conditions. While the provided abstracts lack specific details, a dedicated study [] investigates the structure and reactions of the this compound dimer, highlighting its significance.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.